N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
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Overview
Description
N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The 2-cyanophenyl and 3,4-dichlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in materials science and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-phenylquinoline-4-carboxamide: Lacks the dichloro substitution, which may affect its biological activity.
N-(2-cyanophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide: Contains methoxy groups instead of chloro groups, potentially altering its chemical properties.
Uniqueness
N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is unique due to the presence of both cyano and dichloro substituents, which can significantly influence its reactivity and biological activity. These structural features may confer enhanced potency or selectivity in its applications.
Properties
Molecular Formula |
C23H13Cl2N3O |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O/c24-18-10-9-14(11-19(18)25)22-12-17(16-6-2-4-8-21(16)27-22)23(29)28-20-7-3-1-5-15(20)13-26/h1-12H,(H,28,29) |
InChI Key |
LHWHWKDBFBCIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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